An In-depth Technical Guide to the Predicted Physicochemical Properties of 6-Bromoquinolin-3-amine
An In-depth Technical Guide to the Predicted Physicochemical Properties of 6-Bromoquinolin-3-amine
Introduction: The Physicochemical Blueprint of a Potential Drug Candidate
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is governed by a complex interplay of biological activity and physicochemical properties.[1][2] These properties, including lipophilicity, solubility, and ionization state (pKa), form the foundational blueprint that dictates a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] An imbalance in these characteristics can lead to poor bioavailability, off-target effects, or formulation challenges, ultimately causing the failure of an otherwise potent compound.[1][5]
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 6-Bromoquinolin-3-amine, a substituted quinoline of interest to medicinal chemists. The quinoline ring is a privileged scaffold in drug development, appearing in numerous approved drugs. The specific substitution pattern of an amine group at the 3-position and a bromine atom at the 6-position creates a unique electronic and steric profile. Understanding the physicochemical consequences of this arrangement is paramount for researchers aiming to incorporate this molecule into drug design programs. As direct experimental data for this specific compound is not widely available, this guide leverages computational predictions and data from structurally related analogs to provide authoritative insights for drug development professionals.[1][3]
Chemical Identity and Structure
Before delving into its properties, it is essential to define the molecule's structure.
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IUPAC Name: 6-bromoquinolin-3-amine
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Molecular Formula: C₉H₇BrN₂
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Molecular Weight: 223.07 g/mol [4]
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Canonical SMILES: C1=CC2=NC=C(C=C2C=C1Br)N[6]
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InChI Key: SOWMKOLYWFAUPP-UHFFFAOYSA-N[6]
Caption: Chemical structure of 6-Bromoquinolin-3-amine.
Predicted Physicochemical Properties: A Quantitative Overview
The following table summarizes the key predicted physicochemical properties for 6-Bromoquinolin-3-amine. These values are derived from computational algorithms and analysis of structurally similar compounds. They provide a critical starting point for assessing the molecule's drug-like potential.
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | 2.3[5][6] | Lipophilicity: This value suggests moderate lipophilicity. An optimal LogP (typically 1-3) is crucial for balancing membrane permeability with aqueous solubility, thereby influencing absorption and distribution.[5] Values that are too high can lead to poor solubility and high plasma protein binding, while values that are too low can hinder cell membrane penetration. |
| pKa (most basic) | 3.5 - 4.5 (Estimated) | Ionization State: This predicted range for the quinoline nitrogen suggests it is a weak base. The pKa determines the charge state of the molecule at physiological pH (~7.4).[1] A significant portion of this molecule will be in its neutral form, which favors membrane crossing. The 3-amino group's basicity is significantly reduced by the electron-withdrawing nature of the quinoline ring. |
| Aqueous Solubility | Low (Estimated) | Bioavailability: Solubility is a prerequisite for absorption.[7] The planar, aromatic quinoline core and the bromine substituent contribute to low predicted aqueous solubility. Poor solubility can be a major hurdle for oral drug development, often requiring formulation strategies to enhance bioavailability.[7] |
| Melting Point | >150 °C (Estimated) | Formulation & Stability: A high melting point is indicative of a stable crystal lattice. This property is important for the solid-state stability of an active pharmaceutical ingredient (API) and influences decisions in formulation development, such as tablet manufacturing.[1] |
| Boiling Point | >350 °C (Estimated) | Purification & Processing: While less critical for final drug formulation, the boiling point is relevant during chemical synthesis for purification and processing steps.[1] |
| Polar Surface Area (PSA) | 38.9 Ų[4][5] | Membrane Permeability: PSA is a key indicator of a molecule's ability to cross cell membranes. A value below 140 Ų is generally associated with good oral bioavailability. The predicted PSA of 38.9 Ų is well within the desired range for good cell permeability. |
Methodologies for Property Determination
To provide a self-validating framework, this section details both the computational models that generate predictions and the gold-standard experimental protocols required for their eventual confirmation.
Part 1: Computational Prediction Workflows
Modern drug discovery heavily relies on in silico models to rapidly screen large libraries of virtual compounds, prioritizing synthetic efforts.[8] These methods use the chemical structure to predict properties.
Logical Framework for Computational Prediction
Caption: Workflow for in-silico physicochemical property prediction.
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Quantitative Structure-Property Relationship (QSPR): These models use statistical algorithms to correlate molecular descriptors (e.g., size, shape, electronic properties) with an experimental property.[9] A model is trained on a large dataset of diverse molecules with known properties and can then predict the property for a new, untested molecule.
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Fragment-Based Methods: These approaches, like the one used for XLogP3, calculate the overall lipophilicity by summing the contributions of individual atoms or molecular fragments.[6] Correction factors are applied to account for intramolecular interactions.
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Quantum Mechanics (QM) Methods: For properties like pKa, which are governed by electronic effects, QM methods can provide more accurate predictions.[9][10] These computationally intensive methods calculate the energy difference between the protonated and deprotonated states of a molecule to determine its acidity or basicity.[10]
Part 2: Experimental Verification Protocols
While predictions are invaluable for screening, experimental determination is the definitive standard. The following are abbreviated protocols for key properties.
A. Determination of Lipophilicity (LogP) via Shake-Flask Method
This is the gold-standard method for LogP determination. It directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.
Caption: Experimental workflow for LogP determination by the shake-flask method.
Protocol Steps & Rationale:
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Solvent Pre-saturation: n-Octanol and the aqueous buffer (typically phosphate-buffered saline, pH 7.4) are mixed and separated. Causality: This ensures that the volume of each phase does not change during the experiment due to mutual solubility, which would introduce error.
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Dissolution: A precise amount of the compound is dissolved in one of the pre-saturated solvents.
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Partitioning: The two phases are combined and shaken vigorously to maximize the surface area between them, allowing the compound to partition until equilibrium is reached.
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Separation & Quantification: The phases are allowed to separate. A sample is carefully taken from each layer and the concentration is determined, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The LogP is the base-10 logarithm of the ratio of the concentrations in the octanol and aqueous phases.
B. Determination of pKa via Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.
Protocol Steps & Rationale:
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Calibration: A pH meter is precisely calibrated using at least two standard buffers (e.g., pH 4, 7, and 10). Trustworthiness: This step is critical for ensuring the accuracy of all subsequent pH measurements.
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Sample Preparation: A known concentration of 6-Bromoquinolin-3-amine is dissolved in an appropriate solvent (e.g., water with a co-solvent like methanol if solubility is low). An inert salt (e.g., KCl) is added to maintain constant ionic strength.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH is recorded after each addition of the titrant.
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Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.
C. Determination of Thermodynamic Solubility via Shake-Flask Method
This protocol measures the equilibrium solubility of a compound, which is the true thermodynamic value.
Protocol Steps & Rationale:
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Sample Preparation: An excess amount of solid 6-Bromoquinolin-3-amine is added to a specific volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Causality: Adding an excess ensures that a saturated solution is formed and that solid material remains in equilibrium with the solution.
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Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered (using a low-binding filter) or centrifuged to remove all undissolved solid.
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Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured by a suitable analytical method, such as HPLC-UV, against a standard curve. This concentration represents the thermodynamic solubility.
Conclusion
The predicted physicochemical properties of 6-Bromoquinolin-3-amine—moderate lipophilicity, low aqueous solubility, and weak basicity—paint a nuanced picture for its potential as a drug candidate. The favorable XLogP and Polar Surface Area suggest a good potential for membrane permeability. However, the predicted low aqueous solubility presents a significant and common challenge in drug development that would need to be addressed through formulation strategies or structural modification. The methodologies outlined in this guide provide a robust framework for both the initial in silico assessment and the essential experimental validation of these critical parameters. For researchers and drug development professionals, this integrated understanding of predicted properties and verification protocols is crucial for making informed decisions and efficiently advancing promising compounds like 6-Bromoquinolin-3-amine through the discovery pipeline.
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